molecular formula C10H12INO3S B14809569 N-(3-Cyclopropoxy-2-iodophenyl)methanesulfonamide

N-(3-Cyclopropoxy-2-iodophenyl)methanesulfonamide

Cat. No.: B14809569
M. Wt: 353.18 g/mol
InChI Key: RCENFWVYXLAYCI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(3-Cyclopropoxy-2-iodophenyl)methanesulfonamide involves several steps. One common method includes the reaction of 3-iodophenol with cyclopropyl bromide in the presence of a base to form 3-cyclopropoxy-2-iodophenol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

N-(3-Cyclopropoxy-2-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Cyclopropoxy-2-iodophenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-2-iodophenyl)methanesulfonamide involves its interaction with molecular targets through various pathways. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with boron reagents, and finally reductive elimination to form the desired product . The specific molecular targets and pathways depend on the context of its use in research and development.

Comparison with Similar Compounds

N-(3-Cyclopropoxy-2-iodophenyl)methanesulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields of research.

Properties

Molecular Formula

C10H12INO3S

Molecular Weight

353.18 g/mol

IUPAC Name

N-(3-cyclopropyloxy-2-iodophenyl)methanesulfonamide

InChI

InChI=1S/C10H12INO3S/c1-16(13,14)12-8-3-2-4-9(10(8)11)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

RCENFWVYXLAYCI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)OC2CC2)I

Origin of Product

United States

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